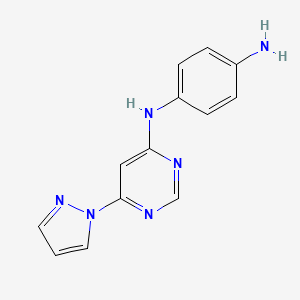

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C13H12N6 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C13H12N6/c14-10-2-4-11(5-3-10)18-12-8-13(16-9-15-12)19-7-1-6-17-19/h1-9H,14H2,(H,15,16,18) |

InChI Key |

LPUVRTOMUAJWFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic synthesis. The final step involves the attachment of the benzene ring with diamine substituents through nucleophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs differing in pyrimidine substituents, synthesis, and biological activities.

Table 1: Structural and Functional Comparison of Benzene-1,4-diamine Derivatives

Key Insights:

Imidazole (): More basic than pyrazole, favoring interactions with acidic residues in antimicrobial targets . Pyrrolidine (): Electron-donating and polar, improving solubility for antiviral applications .

Synthetic Flexibility :

SNAr is a common strategy for attaching amines to chlorinated heterocycles. For example, highlights SNAr between 4-chloro-pyrazolopyrimidine and p-phenylenediamine, analogous to the target compound’s hypothetical synthesis .

Biological Activity Trends :

- Pyrrolidine derivatives () exhibit antiviral activity against CMV, likely due to interactions with viral polymerases .

- Benzoxazole analogs () suppress inflammation by modulating cytokine mRNA, attributed to their planar, lipophilic structures .

- Trifluoromethyl/Bromo groups () enhance metabolic stability and target affinity in kinase inhibitors .

Physicochemical Properties :

Biological Activity

N1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure includes a pyrazole moiety linked to a pyrimidine and an aromatic amine, which contributes to its diverse biological activities. Its molecular formula is C13H12N6, with a molecular weight of approximately 252.27 g/mol .

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the ability of certain pyrazole compounds to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR, which are crucial in various cancers . The structural characteristics of this compound may enhance its interaction with these targets.

2. Antimicrobial Properties

The compound has shown promise in antimicrobial evaluations. Various studies have reported that pyrazole derivatives possess potent antibacterial and antifungal activities. For instance, modifications in the pyrazole structure have been linked to increased efficacy against strains such as E. coli and S. aureus .

Table 1: Summary of Biological Activity

| Activity Type | Target Organism/Pathway | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antitumor | BRAF(V600E) | 0.05 | |

| Antibacterial | E. coli | 0.07 | |

| Antifungal | Candida albicans | 0.09 | |

| Antileishmanial | Leishmania infantum | 0.059 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation or microbial survival.

- Disruption of Cell Membranes : Certain derivatives exhibit the ability to disrupt microbial cell membranes, leading to cell death.

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinities and interactions between this compound and various biological targets. These studies suggest that modifications in electronic regions and lipophilicity can enhance the compound's efficacy against specific pathogens or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.